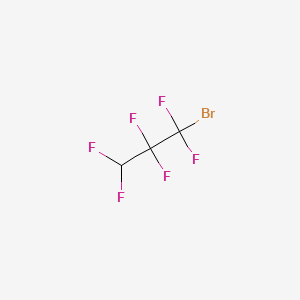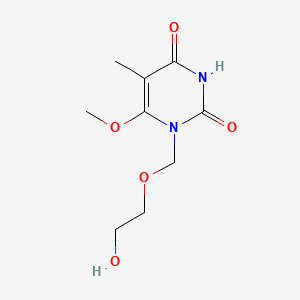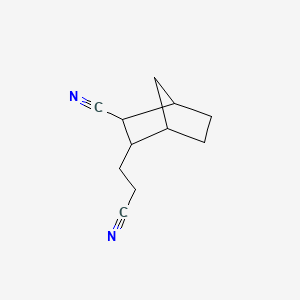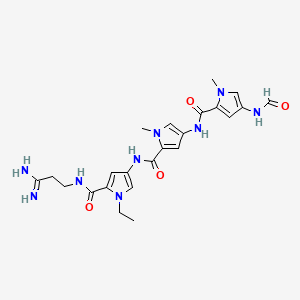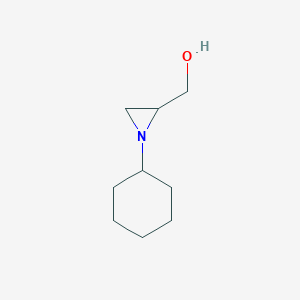![molecular formula C27H52N4O8Si2 B15195189 Urea, N,N''-(methylphenylene)bis[N'-[3-(triethoxysilyl)propyl]- CAS No. 68845-12-5](/img/structure/B15195189.png)
Urea, N,N''-(methylphenylene)bis[N'-[3-(triethoxysilyl)propyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(triethoxysilylpropylureido)toluene: is an organosilicon compound that features both silane and urea functionalities. This compound is known for its ability to form strong bonds with various substrates, making it useful in a range of applications, particularly in materials science and surface modification.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(triethoxysilylpropylureido)toluene typically involves the reaction of triethoxysilylpropyl isocyanate with toluene diisocyanate under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as toluene or dichloromethane, and the temperature is maintained at around 60°C to ensure complete reaction.
Industrial Production Methods: In industrial settings, the production of bis(triethoxysilylpropylureido)toluene is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The use of catalysts such as tin compounds can further enhance the reaction efficiency and reduce the production time.
Analyse Des Réactions Chimiques
Types of Reactions:
Hydrolysis: Bis(triethoxysilylpropylureido)toluene undergoes hydrolysis in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed can further condense to form siloxane bonds, which are crucial for its application in surface modification.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Condensation: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis and Condensation: Formation of siloxane networks.
Substitution: Functionalized derivatives of bis(triethoxysilylpropylureido)toluene.
Applications De Recherche Scientifique
Chemistry: Bis(triethoxysilylpropylureido)toluene is used as a coupling agent to enhance the adhesion between organic and inorganic materials. It is also employed in the synthesis of hybrid materials with improved mechanical properties.
Biology: In biological research, this compound is used to modify surfaces of biomaterials to improve their biocompatibility and reduce protein adsorption.
Medicine: It is explored for use in drug delivery systems due to its ability to form stable bonds with various drug molecules, enhancing their stability and bioavailability.
Industry: In the industrial sector, bis(triethoxysilylpropylureido)toluene is used in the production of coatings, adhesives, and sealants to improve their durability and performance.
Mécanisme D'action
The primary mechanism by which bis(triethoxysilylpropylureido)toluene exerts its effects is through the formation of strong covalent bonds with substrates. The silane groups hydrolyze to form silanol groups, which then condense to form siloxane bonds with surfaces. The urea group can interact with various functional groups, enhancing the compound’s versatility in different applications.
Comparaison Avec Des Composés Similaires
Bis(triethoxysilylpropyl)tetrasulfide: Known for its use in rubber compounding to improve mechanical properties.
Bis(triethoxysilylpropyl)disulfide: Used as a coupling agent in various polymer applications.
Uniqueness: Bis(triethoxysilylpropylureido)toluene is unique due to the presence of both silane and urea functionalities, which provide it with a dual capability of forming strong covalent bonds and participating in nucleophilic substitution reactions. This dual functionality makes it highly versatile and suitable for a wide range of applications in materials science, biology, and industry.
Propriétés
Numéro CAS |
68845-12-5 |
|---|---|
Formule moléculaire |
C27H52N4O8Si2 |
Poids moléculaire |
616.9 g/mol |
Nom IUPAC |
1-[2-methyl-6-(3-triethoxysilylpropylcarbamoylamino)phenyl]-3-(3-triethoxysilylpropyl)urea |
InChI |
InChI=1S/C27H52N4O8Si2/c1-8-34-40(35-9-2,36-10-3)21-15-19-28-26(32)30-24-18-14-17-23(7)25(24)31-27(33)29-20-16-22-41(37-11-4,38-12-5)39-13-6/h14,17-18H,8-13,15-16,19-22H2,1-7H3,(H2,28,30,32)(H2,29,31,33) |
Clé InChI |
JJSXKJIZVCWEAT-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCCNC(=O)NC1=CC=CC(=C1NC(=O)NCCC[Si](OCC)(OCC)OCC)C)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


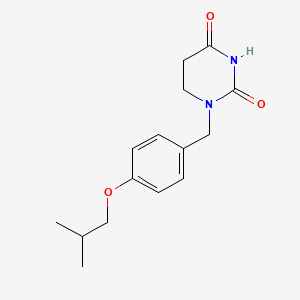

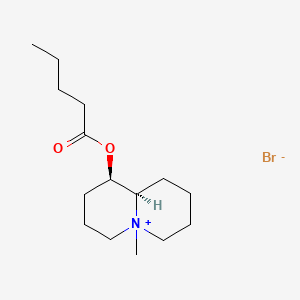
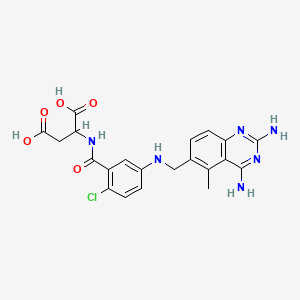

![4,5-Dihydronaphtho[1,2-e][2]benzofuran-1,3-dione](/img/structure/B15195141.png)
